

Ecotoxicology of Furmecyclox on non-target organisms

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Compound of Interest

Compound Name: Furmecyclox

Cat. No.: B1674282

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An In-depth Technical Guide to the Ecotoxicology of **Furmecyclox** on Non-Target Organisms

Disclaimer: **Furmecyclox** is an obsolete fungicide with limited publicly available ecotoxicological data. This guide summarizes the available information and extrapolates potential toxicological effects and methodologies based on its classification as a Succinate Dehydrogenase Inhibitor (SDHI). The quantitative data and experimental protocols are presented as representative examples based on standardized testing guidelines.

Executive Summary

Furmecyclox (CAS No. 60568-05-0) is a systemic furamide fungicide formerly used for crop protection and wood preservation.^[1] Its registration has expired in many regions, including the European Union.^{[1][2]} The primary mode of action for **Furmecyclox** is the inhibition of mitochondrial function, characteristic of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.^[1] As with other SDHIs, its lack of species-specificity raises concerns about its potential impact on non-target organisms.^[3] General classifications indicate that **Furmecyclox** is very toxic to aquatic life with long-lasting effects.^[2] This guide provides a comprehensive overview of its known properties and potential ecotoxicological impact on various non-target organisms by leveraging data on the broader SDHI class.

Introduction to Furmecyclox

Furmecyclox was developed to control a range of fungal pathogens, including root and wood rot. As a member of the SDHI class, it targets Complex II of the mitochondrial electron transport

chain, a crucial component of cellular respiration in nearly all aerobic eukaryotes.^{[4][5]} This broad-spectrum activity is the basis for its efficacy as a fungicide but also the source of its potential hazard to non-target species. The environmental persistence and potential for bioaccumulation of some SDHIs can lead to ecological disruption.^[4]

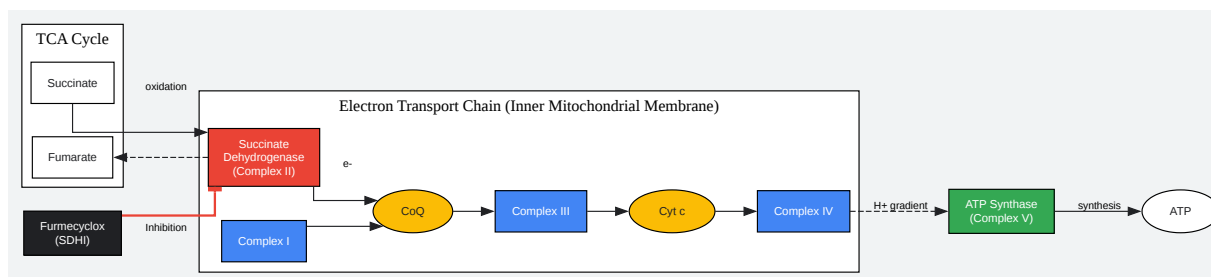
Mode of Action: Succinate Dehydrogenase Inhibition

Furmecyclox functions by inhibiting the enzyme succinate dehydrogenase (SDH), also known as mitochondrial Complex II. This enzyme is a critical juncture in cellular metabolism, linking the Krebs (TCA) cycle to the electron transport chain.

Key Impacts of SDH Inhibition:

- **Disruption of Cellular Respiration:** By blocking the oxidation of succinate to fumarate, **Furmecyclox** halts the transfer of electrons to the respiratory chain, severely impairing ATP production.
- **Oxidative Stress:** Mitochondrial dysfunction is a primary cause of increased reactive oxygen species (ROS) production, leading to cellular damage.^{[3][6]}
- **Metabolic and Developmental Effects:** Energy deficits and oxidative stress can result in a cascade of adverse outcomes, including mortality, developmental delays, and reduced reproductive success in non-target organisms.^{[3][4][6]}

Below is a diagram illustrating the site of action for SDHI fungicides within the mitochondrial respiratory chain.



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Caption: Mechanism of **Fumecyclox** as an SDHI, blocking Complex II.

Ecotoxicological Profile for Non-Target Organisms

While specific quantitative data for **Fumecyclox** is scarce, the effects of SDHI fungicides have been studied in various non-target organisms.

Aquatic Organisms

Fumecyclox is classified as very toxic to aquatic life.[2] SDHIs have been shown to cause a range of adverse effects in aquatic species.

- Fish: Exposure to SDHIs can lead to developmental toxicity, cardiovascular abnormalities, liver and kidney damage, and oxidative stress.[3] Effects can include spinal deformities, histopathological changes in gills and other organs, and altered metabolism.[7]

- **Aquatic Invertebrates** (e.g., *Daphnia magna*): These organisms are often highly sensitive to pesticides. SDHIs can induce mortality, impair reproduction, and cause developmental delays.[\[4\]](#)
- **Algae**: As primary producers, algae are crucial to aquatic ecosystem health. Fungicides can inhibit photosynthesis, reduce chlorophyll levels, and cause oxidative stress, leading to decreased growth and potential shifts in community structure.[\[8\]](#)[\[9\]](#)

Table 1: Representative Acute Ecotoxicity of SDHI Fungicides for Aquatic Organisms (Note: These values are illustrative for the SDHI class, not specific to **Furmecyclox**)

Organism Group	Test Species	Endpoint	Value Range (µg/L)	Classification
Fish	Oncorhynchus mykiss (Rainbow Trout)	96-hr LC50	100 - 2,000	Moderate to High Toxicity
Aquatic Invertebrate	Daphnia magna (Water Flea)	48-hr EC50	50 - 1,000	High Toxicity
Algae	Scenedesmus subspicatus	72-hr ErC50	100 - 5,000	Moderate Toxicity

Terrestrial Organisms

- **Earthworms**: Earthworms are vital for soil health and serve as bioindicators of soil contamination.[\[10\]](#) Pesticides can reduce their growth, reproductive output (cocoon production), and cause mortality.[\[10\]](#)[\[11\]](#) Sub-lethal effects are considered more sensitive endpoints than acute mortality for risk assessment.[\[10\]](#)
- **Bees and Other Pollinators**: While fungicides are not typically as acutely toxic to bees as insecticides, sub-lethal effects are a concern.[\[12\]](#) Exposure can potentially impair foraging ability, reproduction, and overall colony health. Systemic pesticides can be present in pollen and nectar, leading to chronic exposure.[\[13\]](#)

Table 2: Representative Ecotoxicity of SDHI Fungicides for Terrestrial Organisms (Note: These values are illustrative for the SDHI class, not specific to **Furmecyclox**)

Organism Group	Test Species	Endpoint	Value Range (mg/kg soil)	Classification
Earthworm	Eisenia fetida	14-day LC50	10 - 500	Variable Toxicity
Earthworm	Eisenia fetida	Reproduction NOEC	1 - 50	Sub-lethal Effects
Honey Bee	Apis mellifera	48-hr Acute Contact LD50	> 10 µg/bee	Low to Moderate Toxicity

Experimental Protocols

Standardized testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the ecotoxicity of chemical substances. The following sections describe typical protocols relevant to the evaluation of a fungicide like **Furmecyclox**.

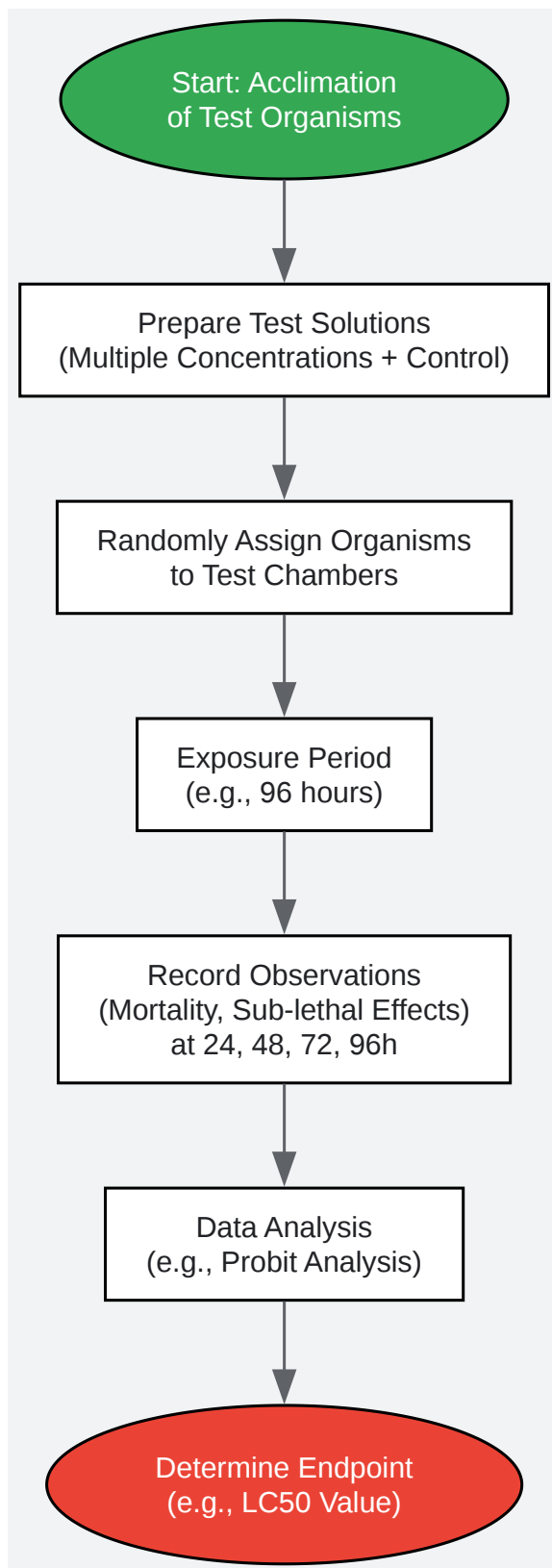
Fish Acute Toxicity Test (OECD 203)

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour period.

Methodology:

- Test Organism: Typically Rainbow Trout (*Oncorhynchus mykiss*) or Zebrafish (*Danio rerio*).
- Exposure: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system. A control group is maintained in clean water.
- Duration: 96 hours.
- Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Sub-lethal effects (e.g., abnormal behavior, discoloration) are also noted.
- Endpoint: The LC50 value is calculated, representing the concentration estimated to be lethal to 50% of the test population.

Below is a diagram of a generalized workflow for this type of ecotoxicological experiment.



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